molecular formula C25H33N3O3S B11448889 N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide

Cat. No.: B11448889
M. Wt: 455.6 g/mol
InChI Key: NHZWXQIDPBHHMA-UHFFFAOYSA-N
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Description

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Formation of the phenylcarbonyl group: This can be achieved through the reaction of benzoyl chloride with glycine under basic conditions.

    Thiophen-2-ylmethylation: The thiophen-2-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using thiophen-2-ylmethanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with proteins through hydrogen bonding, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H33N3O3S

Molecular Weight

455.6 g/mol

IUPAC Name

N-[2-[[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C25H33N3O3S/c1-3-25(2,24(31)27-20-13-8-5-9-14-20)28(18-21-15-10-16-32-21)22(29)17-26-23(30)19-11-6-4-7-12-19/h4,6-7,10-12,15-16,20H,3,5,8-9,13-14,17-18H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

NHZWXQIDPBHHMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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